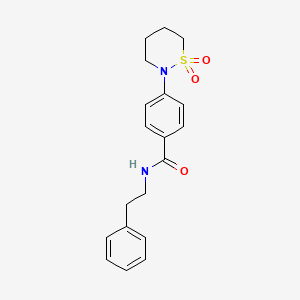

![molecular formula C20H17ClN2O5 B2370575 Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1251602-13-7](/img/structure/B2370575.png)

Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

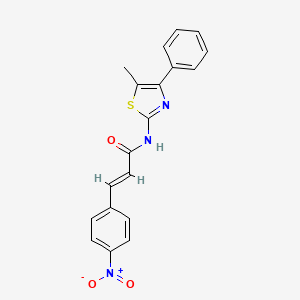

The compound “Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate” is a chemical compound with potential biological activities . It is related to a series of chalcone derivatives that have shown promising cytotoxic activity .

Synthesis Analysis

The synthesis of this compound or its related compounds involves complex chemical reactions . For instance, a series of chalcone derivatives were designed, synthesized, and evaluated for their cytotoxic potential .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as X-ray crystallography . The molecules are held together by intermolecular interactions .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex. For instance, these molecules have shown promising cytotoxic activity with IC 50 values ranging from 5.24 to 63.12 μm .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the IR, NMR, and LCMS data can provide information about its structure .科学的研究の応用

Synthesis and Characterization of Novel Compounds

Several studies focus on the synthesis and characterization of new quinoline derivatives, demonstrating the potential of such compounds as antimicrobial agents. For instance, Desai et al. (2007) synthesized new compounds screened for their antibacterial and antifungal activities against various pathogens, highlighting the versatility of quinoline derivatives in medicinal chemistry (Desai, Shihora, & Moradia, 2007).

Regioselectivity in Synthesis

The regioselectivity observed during the synthesis of Luotonin A derivatives, as explored by Atia et al. (2017), showcases the complexity and precision required in chemical reactions to obtain specific derivatives, underlining the intricate nature of chemical synthesis in research applications (Atia et al., 2017).

Antibacterial and Antitubercular Applications

Li et al. (2019) described the synthesis of halomethylquinoline derivatives and their in vitro screening for anti-tubercular and antibacterial activities, illustrating the potential therapeutic applications of these compounds. Some synthesized compounds showed significant activity, comparable to reference drugs, suggesting their promise as candidates for further investigation (Li, Xu, Li, Gao, & Chen, 2019).

Facile One-Pot Synthesis Approaches

The development of efficient synthesis methods, such as the one-pot synthesis of 3-aminoquinolines, demonstrates advancements in chemical synthesis techniques that facilitate the production of complex molecules more efficiently, as illustrated by Wang et al. (2004) (Wang, Boschelli, Johnson, & Honores, 2004).

Exploration of Biological Activities

Research into the regioselectivity of the N-ethylation reaction of quinoline derivatives and its implications for pharmacological activities highlights the importance of structural variations in determining the biological efficacy of these compounds, as discussed by Batalha et al. (2019) (Batalha et al., 2019).

作用機序

Target of Action

Compounds with similar structures have been reported to exhibit activity against various cancer cell lines .

Mode of Action

It’s worth noting that similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Biochemical Pathways

Compounds with similar structures have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This can lead to mitotic blockade and cell apoptosis, which are common mechanisms of action for anticancer agents .

Result of Action

For instance, one study reported IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cancer cell lines .

将来の方向性

The future directions for the study of this compound could involve further investigation of its biological activities and potential applications. For instance, it could be further investigated for its effect on cell membrane blebbing, chromatin condensation, DNA fragmentation, Hoechst staining, annexin V, and cell cycle arrest (G2/M) .

生化学分析

Biochemical Properties

Compounds with similar structures have been found to interact with various enzymes and proteins . The nature of these interactions is complex and depends on the specific biochemical context.

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

ethyl 4-(1,3-benzodioxol-5-ylmethylamino)-8-chloro-2-oxo-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O5/c1-2-26-20(25)16-18(12-4-3-5-13(21)17(12)23-19(16)24)22-9-11-6-7-14-15(8-11)28-10-27-14/h3-8H,2,9-10H2,1H3,(H2,22,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INEVIRQRPSCZLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC4=C(C=C3)OCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Dimethylamino)benzo[d]thiazol-6-yl 2-phenoxyacetate](/img/structure/B2370496.png)

![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-ethylphenyl)acetamide](/img/structure/B2370497.png)

![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2370501.png)

![Tert-butyl (1S,2S,4S,6R)-4-amino-9-azatricyclo[4.2.1.02,4]nonane-9-carboxylate](/img/structure/B2370502.png)

![7-(4-chlorophenyl)-5-methyl-2-(4-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2370505.png)

![(2E)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide](/img/structure/B2370510.png)